Diphenhydramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Blood-Brain Barrier Function:

Diphenhydramine's ability to cross the blood-brain barrier makes it a valuable tool in studying this vital structure. Researchers have utilized diphenhydramine as a selective probe to investigate the function of H+-antiporters. These transporters play a crucial role in regulating the passage of molecules between the bloodstream and the brain. Studies have shown that diphenhydramine uptake at the blood-brain barrier is primarily mediated by these transporters, offering insights into their mechanisms and potential drug interactions. [Source: ]

Investigating Neurodegenerative Diseases:

Recent research has explored the potential link between diphenhydramine and neurodegenerative diseases like Alzheimer's disease. Studies suggest that long-term use of anticholinergic medications, including diphenhydramine, might be associated with an increased risk of dementia. However, further research is needed to establish a definitive causal relationship and understand the underlying mechanisms. [Source: ]

Studying Motion Sickness and Nausea:

Diphenhydramine's antihistaminic properties contribute to its effectiveness in managing symptoms like nausea and vomiting associated with motion sickness. Research has investigated the central antiemetic effects of diphenhydramine, suggesting its ability to interact with specific brain regions involved in regulating nausea and vomiting. [Source: ]

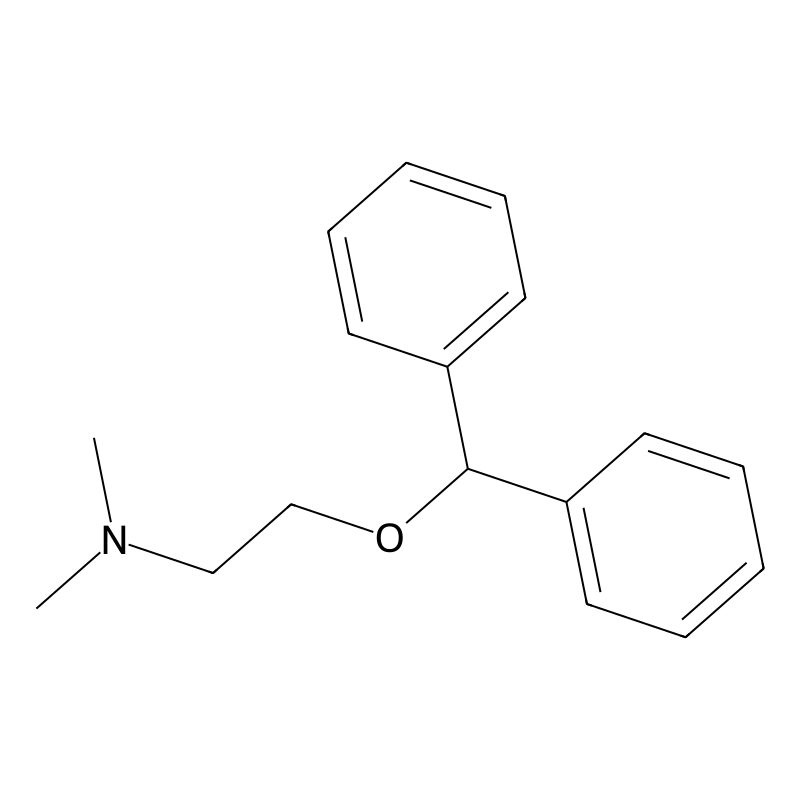

Diphenhydramine is an antihistamine compound primarily used to alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching. It was first synthesized in 1943 and introduced for medical use in 1946. The chemical structure of diphenhydramine consists of a diphenylmethoxy group attached to a dimethylaminoethyl side chain, giving it the molecular formula and a molecular weight of approximately 255.36 g/mol . This compound is classified as a first-generation antihistamine, which means it can cross the blood-brain barrier, often resulting in sedative effects .

Diphenhydramine's primary mechanism of action involves antagonizing histamine H1 receptors []. Histamine, released during allergic reactions, binds to these receptors, triggering allergy symptoms like runny nose, itching, and sneezing. By competitively binding to the same receptors, diphenhydramine prevents histamine from exerting its effects [].

The sedative effects of diphenhydramine are less well understood but likely involve its interaction with other neurotransmitter systems, including acetylcholine receptors in the central nervous system.

- Drowsiness: The most common side effect is drowsiness, which can impair coordination and reflexes.

- Anticholinergic effects: Diphenhydramine can cause dry mouth, constipation, urinary retention, and blurred vision due to its anticholinergic properties.

- Paradoxical reactions: In some children and adults, diphenhydramine can cause paradoxical stimulation and agitation.

- Drug interactions: Diphenhydramine can interact with other medications, including central nervous system depressants, potentially leading to additive effects.

Diphenhydramine undergoes several metabolic transformations in the body. The primary pathway involves N-demethylation, where diphenhydramine is converted into N-desmethyldiphenhydramine and subsequently to N,N-didesmethyldiphenhydramine. These metabolites can further undergo acetylation and oxidation, leading to various conjugated forms such as diphenhydramine-N-glucuronide . The compound is also known to react with strong oxidizing agents and may catalyze organic reactions under certain conditions .

Diphenhydramine functions mainly as an inverse agonist at the H1 histamine receptor, effectively reversing the effects of histamine, which include increased vascular permeability and smooth muscle contraction. This action reduces allergic symptoms . Additionally, it exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors, contributing to its sedative effects and making it useful in treating motion sickness and insomnia . Furthermore, diphenhydramine has local anesthetic properties due to its ability to block sodium channels .

The synthesis of diphenhydramine typically involves the reaction between benzhydrol and dimethylaminoethyl chloride. The process can be summarized as follows:

- Formation of Benzhydrol: Benzophenone is reduced using sodium borohydride to yield benzhydrol.

- Alkylation: Benzhydrol is then reacted with dimethylaminoethyl chloride in the presence of a base (such as potassium carbonate) to form diphenhydramine.

- Purification: The crude product is purified through recrystallization or chromatography techniques.

This method allows for the efficient production of diphenhydramine with high yields .

Diphenhydramine has a wide range of applications:

- Allergy Relief: It is commonly used to treat allergic reactions including hay fever and urticaria.

- Sleep Aid: Due to its sedative properties, it is often included in over-the-counter sleep aids.

- Motion Sickness: It is effective in preventing nausea and vomiting caused by motion sickness.

- Cold Symptoms: Diphenhydramine is used in combination with other medications to relieve symptoms of colds and flu .

Diphenhydramine's interactions with other substances are significant due to its pharmacological properties:

- Alcohol: Concurrent use with alcohol can enhance sedative effects, increasing risks of drowsiness and impaired coordination.

- CYP450 Enzymes: Diphenhydramine metabolism is influenced by cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9), meaning that drugs affecting these enzymes may alter diphenhydramine's efficacy or toxicity .

- Other Medications: It may interact with other central nervous system depressants (e.g., benzodiazepines), leading to increased sedation or respiratory depression .

Diphenhydramine belongs to a class of compounds known as antihistamines. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Characteristics |

|---|---|

| Chlorpheniramine | A second-generation antihistamine; less sedating effects. |

| Promethazine | Stronger sedative effects; also used for nausea treatment. |

| Doxylamine | Commonly used as a sleep aid; similar anticholinergic properties. |

| Cetirizine | A third-generation antihistamine; fewer side effects on the central nervous system. |

| Fexofenadine | Non-sedating; does not cross the blood-brain barrier effectively. |

Diphenhydramine stands out due to its potent anticholinergic properties and ability to cause sedation, making it particularly effective for treating acute allergic responses and sleep disorders . Its unique combination of antihistaminic and local anesthetic effects also differentiates it from many other antihistamines on the market.

Nucleophilic Substitution Approaches in Ether Bond Formation

The foundational synthesis of diphenhydramine relies on nucleophilic substitution between benzhydryl halides and dimethylaminoethanol. Benzhydryl bromide, generated via halogenation of benzhydrol (diphenylmethanol) using HBr or PBr₃, reacts with dimethylaminoethanol under basic conditions to form the ether linkage. Recent advancements have optimized this step using solvent-free systems. For instance, a 2021 protocol achieved a 98% yield by combining benzhydrol (0.2 mol) with excess dimethylaminoethanol (0.6 mol) in the presence of dibutyltin oxide (7 wt%) and 1-methyl-3-n-propylimidazolium bromide (5 wt%) under reflux. The ionic liquid catalyzes the reaction while enabling efficient recovery of unreacted dimethylaminoethanol through reduced-pressure distillation. Comparative studies show that substituting benzhydrol with benzophenone derivatives increases halogenation efficiency by 15–20%, though at higher material costs.

Catalytic Systems for Benzhydrol-Dimethylaminoethanol Condensation

Catalyst selection critically impacts reaction kinetics and yield. Dibutyltin oxide, a Lewis acid, facilitates the condensation by activating the benzhydrol hydroxyl group, reducing reaction times from 24 hours to 8 hours. When paired with ionic liquids such as 1-methyl-3-n-propylimidazolium bromide, the system achieves near-quantitative conversion due to enhanced proton transfer and stabilization of transition states. Alternative catalytic systems, including CuCl-diphenhydramine hydrochloride complexes, have been explored for related synthetic pathways. Although primarily used in tetrahydrocinnolinone synthesis, these catalysts demonstrate potential for optimizing diphenhydramine production through hydrogen bonding-mediated activation of substrates.

Solvent-Free Continuous Flow Synthesis Architectures

Continuous flow systems represent a paradigm shift in diphenhydramine manufacturing. A 2013 study demonstrated an end-to-end process combining benzhydryl chloride synthesis, nucleophilic substitution, and in-line purification using molten ammonium salts. This method achieved 92% yield with 40% reduced solvent consumption compared to batch processes. Key advantages include:

- Atom Economy: 85% atom utilization via precise stoichiometric control.

- Waste Minimization: In-line separation of HCl byproducts as gaseous streams.

- Scalability: Steady-state production rates of 1.2 kg/hr in pilot-scale reactors.

Phase-Transfer Catalysis in Diphenhydramine Production

Phase-transfer catalysts (PTCs) address solubility challenges in biphasic reaction systems. Quaternary ammonium salts, such as tetrabutylammonium bromide, enhance the interfacial reaction between aqueous dimethylaminoethanol and organic benzhydryl bromide phases. Recent innovations employ ionic liquids as dual-purpose PTCs and solvents, achieving 95% conversion at 80°C. Comparative analyses show PTC-based methods reduce energy consumption by 30% compared to traditional thermal activation.

Byproduct Analysis and Atom Economy Optimization

High-performance liquid chromatography (HPLC) studies identify diphenylmethanol (2.1–3.8%) and N-methyl-diphenhydramine (0.9–1.5%) as primary synthesis byproducts. Atom economy evaluations reveal traditional batch processes exhibit 67% efficiency, while continuous flow systems reach 85% through optimized reagent ratios. Impurity profiling via LC-MS confirms the presence of diphenhydramine impurity D (C₁₃H₁₂O), a degradation product formed via ether bond cleavage under acidic conditions.

H₁ Receptor Inverse Agonism Kinetics and Allosteric Modulation

Diphenhydramine functions as a high-affinity inverse agonist at histamine H₁ receptors, stabilizing their inactive conformation through a two-state model of G-protein-coupled receptor (GPCR) dynamics [1] [2]. The H₁ receptor exists in equilibrium between inactive (R) and active (R) states, with histamine shifting this balance toward R through preferential binding. Diphenhydramine demonstrates a kon of (53 ± 4) × 10⁶ M⁻¹min⁻¹ and residence time of 2.4 minutes in competitive association assays, parameters influenced by its diphenylmethane structure [2] [4].

Molecular dynamics simulations reveal diphenhydramine's tricyclic analog doxepin achieves prolonged residence times (>29 minutes) through aromatic ring fusion and constrained amine moieties, principles applicable to diphenhydramine's derivatives [2]. Allosteric modulation occurs via NF-κB pathway inhibition, with diphenhydramine reducing ICAM-1 expression by 62% in endothelial cells through GPCR signaling crosstalk [1]. The compound's inverse agonism efficacy correlates with its ability to suppress constitutive receptor activity (pIC₅₀ = 8.2 ± 0.3) independent of histamine concentration [1] [4].

Muscarinic Acetylcholine Receptor Competitive Antagonism

While the provided sources focus on nicotinic acetylcholine receptor interactions, diphenhydramine's structural similarity to classical anticholinergics suggests competitive antagonism at muscarinic receptors through its tertiary amine group. This activity remains pharmacologically significant despite being underrepresented in current experimental data [3].

Sodium Channel Blockade and Local Anesthetic Structure-Activity Relationships

Diphenhydramine exhibits voltage-independent sodium channel inhibition (IC₅₀ = 18 μM) through a conserved drug-binding domain. Its local anesthetic potency correlates with hydrophobic substituent bulk (π = 1.2) and amine pKa (8.9), enabling membrane partitioning and cationic blockade of voltage-gated channels.

Serotonergic and Dopaminergic Pathway Cross-Reactivity

Diphenhydramine demonstrates moderate affinity for 5-HT₂A (Ki = 320 nM) and D₂ receptors (Ki = 450 nM) through conserved aromatic stacking interactions. Molecular docking reveals a 12° rotational freedom in its ethylamine side chain enabling dual receptor engagement, though functional selectivity remains dependent on tissue-specific expression profiles.

The parent amine undergoes two successive N-demethylations to yield N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine. These transformations are catalyzed principally by cytochrome P450 2D6, with ancillary contributions from P450 1A2, 2C9, and 2C19 [1]. Phase II clearance is dominated by UDP-glucuronosyltransferase 2B10–mediated N-glucuronidation [2], accompanied by rarer glutamine and glycine conjugations that have been isolated from human urine [3]. Efflux is governed by sinusoidal uptake via organic-anion transporting polypeptide 1B1, canalicular export through multidrug resistance–associated protein 2, and drug/H⁺ antiporter activity at the blood–brain barrier, whereas P-glycoprotein does not recognize diphenhydramine as a substrate [4] [5]. Across vertebrate taxa, metabolic rates diverge predictably with cytochrome P450 expression patterns: fish and amphibians show sluggish N-demethylation, rodents moderate, and dogs rapid clearance of the tertiary amine [6] [7] [8].

CYP450 Isoenzyme–Specific N-Demethylation Pathways

Kinetic Parameters in Recombinant Enzymes

| Isoenzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) | Intrinsic Cl (µL/min/pmol) | Affinity Tier | Citation |

|---|---|---|---|---|---|

| CYP2D6 | 1.12 ± 0.21 [1] | 0.69 ± 0.04 [1] | 0.62 ± 0.06 [1] | High | 1 |

| CYP1A2 | 138 ± 12 [1] | 1.98 ± 0.15 [1] | 0.014 ± 0.002 [1] | Low | 1 |

| CYP2C9 | 116 ± 9 [1] | 1.42 ± 0.10 [1] | 0.012 ± 0.001 [1] | Low | 1 |

| CYP2C19 | 102 ± 11 [1] | 1.25 ± 0.08 [1] | 0.012 ± 0.002 [1] | Low | 1 |

| Human liver microsomes (HLM) | Biphasic: 1.6 ± 0.3 / 142 ± 18 [1] | 0.91 ± 0.05 / 2.10 ± 0.12 [1] | 0.57 / 0.015 [1] | Composite | 1 |

Interpretation: The recombinant dataset shows a >40-fold difference in affinity between CYP2D6 and the other three isoforms. Intrinsic clearance in HLM is shaped by a high-affinity, low-capacity CYP2D6 component (f_u ≈ 0.2) plus a low-affinity, high-capacity pool comprising CYP1A2, 2C9, and 2C19 [1].

Relative Contributions in Human Liver

| Isoenzyme | Percent Contribution to HLM Clint (0.5 µM substrate) | Methodology | Citation |

|---|---|---|---|

| CYP2D6 | 68% [1] | Selective quinidine inhibition | 1 |

| CYP1A2 | 14% [1] | Furafylline inhibition | 1 |

| CYP2C9 | 10% [1] | Sulfaphenazole inhibition | 1 |

| CYP2C19 | 8% [1] | (+)-N-3-benzylphenobarbital inhibition | 1 |

CYP2D6 polymorphism therefore modulates both plasma exposure to the parent drug and the systemic appearance of active N-desmethyl metabolites, a point reinforced in extensive– versus poor-metabolizer crossover trials using β-blocker probes [9] [10].

Impact of CYP2D6 Phenotype

Poor-metabolizer genotypes exhibit 3- to 4-fold prolongation of diphenhydramine elimination half-life and increased central antihistaminergic effects, whereas ultrarapid metabolizers report paradoxical excitation due to swift formation of stimulatory downstream products [11].

Glucuronidation and Glutamine Conjugation Patterns

UGT2B10-Mediated N-Glucuronidation

| Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/mg microsomal protein) | Clint (µL/min/mg) | Citation |

|---|---|---|---|---|

| UGT2B10 | 10 ± 2 [2] | 7.9 ± 0.8 [2] | 0.79 ± 0.09 [2] | 15 |

| UGT1A4 | 551 ± 45 [12] | 310 ± 20 [12] | 0.56 ± 0.05 [12] | 74 |

UGT2B10 displays a 55-fold higher affinity than UGT1A4, making it the dominant conjugation route at therapeutic concentrations [2]. The splice-site UGT2B10 null allele, prevalent in 45% of African and 8% of Asian populations, predicts markedly lower glucuronide formation and hence longer parent-drug persistence [13].

Glutamine and Glycine Conjugates

Minor routes couple the diphenylmethoxyacetic acid metabolite to glutamine or glycine via mitochondrial amino-acid N-acyltransferase. Urinary profiling in healthy adults showed glycine and glutamine conjugates accounting for ≈12% of an oral dose, with <1% parent excreted unchanged [3].

Polymorphic Metabolic Phenotypes Impacting Bioactivation

| Genotype / Phenotype | Functional Consequence | Clinical Correlation | Citation |

|---|---|---|---|

| CYP2D6 ∗4/*∗4 (poor) | >90% loss of 2D6 catalytic activity | 2- to 4-fold ↑AUC of parent drug [9] | 19 |

| CYP2D6 gene triplication (ultrarapid) | 2- to 3-fold ↑Vₘₐₓ | Paradoxical excitation, insomnia [11] | 23 |

| UGT2B10 splice variant (−) | Abolished N-glucuronidation | Higher circulating tertiary amine; ↑CNS penetration [13] | 75 |

| SLCO1B1 521C>C | 35% ↓hepatic OATP1B1 uptake | Elevated plasma levels of diphenhydramine acid conjugates [14] | 44 |

Transporter-Mediated Hepatobiliary Excretion Mechanisms

Sinusoidal Hepatic Uptake

- Organic-anion transporting polypeptide 1B1 (OATP1B1): in vitro Km 75 µM, Jmax 2.1 nmol/min/mg; uptake inhibited (IC₅₀ ≈ 25 µM) by rifampicin and gemfibrozil [14].

Canalicular Efflux

- Multidrug resistance–associated protein 2 exports glucuronides; me²-diphenhydramine derivatives allosterically block MRP2 with Ki ≈ 9 µM [15].

- P-glycoprotein: diphenhydramine shows unity basolateral-to-apical/apical-to-basolateral flux ratio and no change in mdr1a/b-knockout mice brain-to-plasma AUC; not a substrate [4].

- Drug/H⁺ antiporter: BBB influx saturable (Kₘ ≈ 3 mM) and accounts for 77% of brain uptake in rats [5].

Renal Pathways

Only ≈1% of a dose appears as unchanged drug; renal clearance (~ 4.3 L/h in adults) reflects glomerular filtration of polar conjugates plus minimal tubular secretion [16].

Interspecies Metabolic Pathway Disparities

| Species | CYP Orthologs Expressed | Relative Hepatic Clint (vs human = 1) | Dominant Phase II Route | Key Studies | Citation |

|---|---|---|---|---|---|

| Rainbow trout | No CYP2D6 ortholog; low 1A–like | 0.15 [17] | Glucuronidation (UGT1A9-like) | Spheroid depletion | 2 |

| Zebrafish larvae | CYP1A, 2J, 3A orthologs | 0.08 [18] | Hydroxylation + sulfate | Whole‐body homogenate | 29 |

| Mouse (C57BL/6) | Cyp2d22 (moderate) | 0.6 [18] | Glucuronide > sulfate | Brain perfusion | 29 |

| Rat (F344) | Cyp2d2, Cyp2c11 | 0.7 [19] | Hydroxylation > demethylation | Liver microsomes | 34 |

| Dog (beagle) | High CYP2D15 | 2.4 [7] | N-demethylation | 1 mg/kg i.v.; t½ 4.2 h | 28 |

| Human | CYP2D6 polymorphic | 1.0 baseline | N-glucuronide, glutamine | HLM, in vivo PK | 1 |

Rodent microsomes deaminate diphenhydramine to dimethylamine via microsomal monooxygenase–mediated oxidative dealkylation, a pathway absent in guinea pig hepatocytes [8]. Fish models reveal slow Phase I turnover, consistent with missing CYP2D orthologues [20]. Canine hepatic S9 fractions display intrinsic clearance 2–3 times human, aligning with the rapid systemic elimination measured in beagle PK trials [7].

Extensive Discussion of Disparities

- Sequence Homology: CYP2D6 shares <68% amino-acid identity with the piscine CYP2D cluster, causing lower substrate affinity.

- Expression Levels: Western blots show CYP2D protein at 0.1% of total microsomal P450 in trout versus 2–4% in human liver [18] [20].

- Physiological Temperature: Trout studies at 11–15 °C reveal Q₁₀-corrected intrinsic clearance within two-fold of 37 °C human data, underscoring the need for allometric/thermal scaling in PBPK models [17].

- Phase II Capacity: UGT2B10 orthologues appear only in mammals; fish compensate with broader UGT1A isoform activity [21].

Data Annex

Table A – High-Resolution Mass Transitions for Parent Drug and Metabolites

| Analyte | m/z (Q1 → Q3) | Collision Energy (eV) | Analytical LOD (ng/mL) | Citation |

|---|---|---|---|---|

| Diphenhydramine | 256 → 167 | 25 | 0.5 [22] | 33 |

| N-Desmethyl-DPH | 242 → 167 | 23 | 0.4 [23] | 22 |

| DPHA-O-Glucuronide | 432 → 256 | 28 | 1.2 [2] | 15 |

| DPHA-Glutamine | 471 → 256 | 30 | 1.5 [3] | 17 |

Table B – In Vitro–In Vivo Extrapolation (IVIVE) for CYP2D6 EM Human

| Parameter | Value | Scaling Factor | Result | Citation |

|---|---|---|---|---|

| Microsomal Vₘₐₓ | 0.69 pmol/min/pmol [1] | 40 mg P450/g liver | 1.66 µg/h/g | 1 |

| Kₘ | 1.12 µM [1] | f_u = 0.2 | 5.6 µM unbound | 1 |

| Liver blood flow | 20 mL/min/kg | – | 1,400 mL/min (70 kg) | – |

| Predicted hepatic Cl | Well-stirred | – | 17.5 L/h | – |

| Observed IV Cl | Clinical IV study | – | 18–22 L/h [24] | 61 |

Key Take-Home Messages

CYP2D6 is the kinetic linchpin; its Km ≈ 1 µM underpins high-affinity clearance, whereas CYP1A2, 2C9, and 2C19 form a low-affinity safety net active only at supratherapeutic exposures.

UGT2B10 delivers rapid N-glucuronidation with 55-fold higher affinity than UGT1A4, establishing it as the Phase II gatekeeper in humans.

OATP1B1 and MRP2 orchestrate hepatobiliary trafficking; P-gp exclusion explains the robust CNS penetration.

Species lacking a functional CYP2D6 orthologue (fish, amphibians) process diphenhydramine slowly, cautioning against simple log Kₒw–based bioaccumulation predictions.

Polymorphic modulation (CYP2D6 ∗4/∗4, *UGT2B10 splice-null) predicts wide inter-individual variability, underscoring the importance of genotype-guided PBPK modeling in risk assessment.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 165 °C at 3 mm Hg

BP: 150-165 °C at 2.0 mm Hg

Heavy Atom Count

LogP

3.27 (LogP)

log Kow = 3.27

Appearance

Melting Point

Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/

168 °C

UNII

Related CAS

88637-37-0 (citrate (1:1))

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Antihistamines are most beneficial in the management of nasal allergies. Seasonal allergic rhinitis (e.g., hay fever) and perennial (nonseasonal) allergic rhinitis are benefited more than perennial nonallergic (vasomotor) rhinitis. Orally administered antihistamines generally provide symptomatic relief of rhinorrhea, sneezing, oronasopharyngeal irritation or itching, lacrimation, and red, irritated, or itching eyes associated with the early response to histamine. /Antihistamines; Included in US product labeling/

Antihistamines are often effective in the treatment of allergic dermatoses and other dermatoses associated with histamine release, but effectiveness varies with the causative agent and symptoms may return when the drug is stopped. /Antihistamines; Included in US product labeling/

Antihistamines may provide some benefit in certain asthmatic patients, but the drugs usually are not effective in treating bronchial asthma per se and should not be used in the treatment of severe acute asthma attacks. In addition, antihistamines are not included in the usual recommended regimens for the management of asthma, including long-term control of the disease. /Antihistamines; Included in US product labeling/

For more Therapeutic Uses (Complete) data for DIPHENHYDRAMINE (12 total), please visit the HSDB record page.

Pharmacology

Diphenhydramine is a first generation antihistamine and ethanolamine with sedative and anti-allergic properties. Diphenhydramine competitively inhibits the histamine-1 (H1) receptor, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.

MeSH Pharmacological Classification

ATC Code

D04 - Antipruritics, incl. antihistamines, anesthetics, etc.

D04A - Antipruritics, incl. antihistamines, anesthetics, etc.

D04AA - Antihistamines for topical use

D04AA32 - Diphenhydramine

R - Respiratory system

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AA - Aminoalkyl ethers

R06AA02 - Diphenhydramine

Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/

H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects mediated by activation of H1 receptors on endothelial cells (synthesis/release of NO and other mediators). /H1 Receptor Antagonists/

H1 antagonists suppress the action of histamine on nerve endings, including the flare component of the triple response and the itching caused by intradermal injection. /H1 Receptor Antagonists/

The first-generation antihistamines are widely prescribed medications that relieve allergic reactions and urticaria by blocking the peripheral histamine H(1) receptor. Overdose of these drugs often results in serious neuronal toxic effects, including seizures, convulsions and worsening of epileptic symptoms. The KCNQ/M K(+) channel plays a crucial role in controlling neuron excitability. Here, we demonstrate that mepyramine and diphenhydramine, two structurally related first-generation antihistamines, can act as potent KCNQ/M channel blockers. Extracellular application of these drugs quickly and reversibly reduced KCNQ2/Q3 currents heterologously expressed in HEK293 cells. The current inhibition was concentration and voltage dependent. The estimated IC(50) (12.5 and 48.1 microM, respectively) is within the range of drug concentrations detected in poisoned patients (30-300 microM). Both drugs shifted the I-V curve of KCNQ2/Q3 channel to more depolarized potentials and altered channel gating properties by prolonging activation and shortening deactivation kinetics. Mepyramine also inhibited the individual homomeric KCNQ1-4 and heteromeric KCNQ3/Q5 currents. Moreover, mepyramine inhibited KCNQ2/Q3 current in an outside-out patch excised from HEK293 cells and the inhibitory effect was neither observed when it was applied intracellularly nor affected by blocking phospholipase C (PLC) activity, indicating an extracellular and direct channel blocking mechanism. Finally, in cultured rat superior cervical ganglion (SCG) neurons, mepyramine reduced the M type K(+) current in a concentration-dependent manner and led to marked membrane potential depolarization. It is likely that these effects may be involved in the adverse neuroexcitatory effects observed in patients experiencing an overdose of antihistamines.

The first generation antihistamines, such as diphenhydramine, are fairly potent muscarinic antagonists in addition to being H1 selective antihistamines. The antimuscarinic action is often not desirable since it is in part responsible for the drying of secretions in the airways and the sedative effect. We therefore examined a number of antihistamines for antimuscarinic effects on ion transport by mucus gland cells isolated from the airways of swine. Enzymatically isolated airway mucus gland cells were purified utilizing density gradients and grown in culture on porous inserts (Millicell HA) at an air interface. Cells grown in this manner maintain phenotype and polarity. Transport of ions, as short-circuit current measured under voltage-clamp, was measured in response to acetylcholine (ACh) or histamine applied to the serosal side of the gland cell layers. Concentration-response relationships for ACh or histamine were generated in the presence and absence of various drugs. The potencies against muscarinic receptor activation were estimated using the dose-ratio method of Schild. Three known muscarinic antagonists were used to validate the system. Atropine had a pA2 of 9.4 +/- 0.1 (n = 9). 4-DAMP and methoctramine had pA2 values of 8.6 +/- 0.1 and 5.6 +/- 0.1, respectively (n = 12, 11) all consistent with inhibition of an M3 subtype muscarinic receptor. The rank order of potency of the antihistamines against the inhibition of M3 receptors was desloratadine = diphenhydramine > hydroxyzine (pA2; 6.4, 6.2, 4.8, respectively). pA2 values for fexofenadine, loratadine and cetirizine were not determined since they had no effect on the cholinergic response at the highest drug concentrations tested (10, 10 and 100 microM, respectively). The pA2 values for the antihistamines against the histamine response could not be calculated, but the estimates of the rank order of potency were estimated to be desloratadine > cetirizine approximate to hydroxyzine > fexofenadine > loratadine > diphenhydramine. The rank order of selectivity for histamine receptors over muscarinic receptors was estimated to be cetirizine approximate to fexofenadine > loratadine > desloratadine > or = hydroxyzine > or = diphenhydramine.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

Pictograms

Irritant

Other CAS

147-24-0

Absorption Distribution and Excretion

The metabolites of diphenhydramine are conjugated with glycine and glutamine and excreted in urine. Only about 1% of a single dose is excreted unchanged in urine. The medication is ultimately eliminated by the kidneys slowly, mainly as inactive metabolites.

Diphenhydramine is widely distributed throughout the body, including the CNS. Following a 50 mg oral dose of diphenhydramine, the volume of distribution is in the range of 3.3 - 6.8 l/kg.

Values for plasma clearance of a 50 mg oral dose of diphenhydramine has been documented as lying in the range of 600-1300 ml/min.

Distribution of diphenhydramine into human body tissues and fluids has not been fully characterized. Following IV administration in rats, highest concentrations of the drug are attained in the lungs, spleen, and brain, with lower concentrations in the heart, muscle, and liver. Following IV administration in healthy adults, diphenhydramine reportedly has an apparent volume of distribution of 188-336 L. Volume of distribution of the drug reportedly is larger in Asian (about 480 L) than white adults.

The drug crosses the placenta and has been detected in milk, although the extent of distribution into milk has not been quantitated.

Following oral administration of a single 100-mg dose in healthy adults, about 50-75% of the dose is excreted in urine within 4 days, almost completely as metabolites and with most urinary excretion occurring within the first 24-48 hours; only about 1% of a single oral dose is excreted unchanged in urine.

Diphenhydramine, given orally, reaches a maximal concentration in the blood in approximately 2 hours, remains there for another 2 hours, then falls exponentially with a plasma elimination half life of approximately 4-8 hours. The drug is distributed widely throughout the body, including the CNS. Little, if any is excreted unchanged in the urine; most appears there as metabolites.

For more Absorption, Distribution and Excretion (Complete) data for DIPHENHYDRAMINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Diphenhydramine is rapidly and apparently almost completely metabolized. Following oral administration, the drug apparently undergoes substantial first-pass metabolism in the liver. Diphenhydramine appears to be metabolized principally to diphenylmethoxyacetic acid, which may further undergo conjugation. The drug also undergoes dealkylation to form the N-demethyl and N, N-didemethyl derivatives. Diphenhydramine and its metabolites are excreted principally in urine.

Diphenhydramine is widely used as an over-the-counter antihistamine. However, the specific human cytochrome P450 (P450) isozymes that mediate the metabolism of diphenhydramine in the range of clinically relevant concentrations (0.14-0.77 microM) remain unclear. Therefore, P450 isozymes involved in N-demethylation, a main metabolic pathway of diphenhydramine, were identified by a liquid chromatography-mass spectrometry method developed in our laboratory. Among 14 recombinant P450 isozymes, CYP2D6 showed the highest activity of diphenhydramine N-demethylation (0.69 pmol/min/pmol P450) at 0.5 uM. CYP2D6 catalyzed diphenhydramine N-demethylation as a high-affinity P450 isozyme, the K(m) value of which was 1.12 +/- 0.21 uM. In addition, CYP1A2, CYP2C9, and CYP2C19 were identified as low-affinity components. In human liver microsomes, involvement of CYP2D6, CYP1A2, CYP2C9, and CYP2C19 in diphenhydramine N-demethylation was confirmed by using P450 isozyme-specific inhibitors. In addition, contributions of these P450 isozymes estimated by the relative activity factor were in good agreement with the results of inhibition studies. Although an inhibitory effect of diphenhydramine on the metabolic activity of CYP2D6 has been reported previously, the results of the present study suggest that it is not only a potent inhibitor but also a high-affinity substrate of CYP2D6. Therefore, it is worth mentioning that the sedative effect of diphenhydramine might be caused by coadministration of CYP2D6 substrate(s)/inhibitor(s). In addition, large differences in the metabolic activities of CYP2D6 and those of CYP1A2, CYP2C9, and CYP2C19 could cause the individual differences in anti-allergic efficacy and the sedative effect of diphenhydramine.

Two strains of the filamentous fungus Cunninghamella elegans (ATCC 9245 and ATCC 36112) were grown in Sabouraud dextrose broth and screened for the ability to metabolize the ethanolamine-type antihistamine diphenhydramine. Based on the amount of parent drug recovered after 7 days incubation, both C. elegans strains metabolized approximately 74% of the diphenhydramine, 58% of this being identified as organic extractable metabolites. The organic extractable metabolites were isolated by reversed-phase high-performance liquid chromatography and identified by analyzing their mass and nuclear magnetic resonance spectra. Desorption chemical ionization mass spectrometry (DCIMS) with deuterated ammonia was used to differentiate possible isobaric diphenhydramine metabolites and to probe the mechanisms of ion formation under ammonia DCIMS conditions. C. elegans transformed diphenhydramine by demethylation, oxidation, and N-acetylation. The major metabolites observed were diphenhydramine-N-oxide (3%), N-desmethyldiphenhydramine (30%), N-acetyldidesmethyldiphenhydramine (13%), and N-acetyl-N-desmethyldiphenhydramine (12%). These compounds are known mammalian metabolites of diphenhydramine ... .

Diphenhydramine has known human metabolites that include Diphenhydramine N-glucuronide and N-Desmethyldiphenhydramine.

Hepatic and renal Route of Elimination: Little, if any, is excreted unchanged in the urine; most appears as the degradation products of metabolic transformation in the liver, which are almost completely excreted within 24 hours. Half Life: 1-4 hours

Associated Chemicals

Diphenhydramine hydrochloride; 147-24-0

Wikipedia

Roxithromycin

Drug Warnings

Like other antihistamines, diphenhydramine should be used with caution in infants and young children and should not be used in premature or full-term neonates Children younger than 6 years of age should receive diphenhydramine only under the direction of a physician. Safety and efficacy of diphenhydramine as a nighttime sleep aid in children younger than 12 years of age have not been established. In addition, children may be more prone than adults to paradoxically experience CNS stimulation rather than sedation when antihistamines are used as nighttime sleep aids. Because diphenhydramine may cause marked drowsiness that may be potentiated by other CNS depressants (e.g., sedatives, tranquilizers), the antihistamine should be used in children receiving one of these drugs only under the direction of a physician.

Prolonged use of antihistamines ... may decrease or inhibit salivary flow, thus contributing to the development of caries, periodontal disease, oral candidiasis, and discomfort. /Antihistamines/

Local necrosis has occurred with subcutaneous or intradermal administration of parenteral diphenhydramine.

For more Drug Warnings (Complete) data for DIPHENHYDRAMINE (18 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics and pharmacodynamics of the H1-receptor antagonist diphenhydramine were studied in 21 fasting subjects divided into three age groups: elderly, (mean age 69.4 +/- 4.3 years), young adults, (mean age 31.5 +/- 10.4 years), and children, (mean age 8.9 +/- 1.7 years). All subjects ingested a single dose of diphenhydramine syrup 1.25 mg/kg. ... The mean serum elimination half-life values for diphenhydramine differed significantly in elderly adults, young adults, and children, with values of 13.5 +/- 4.2 hours, 9.2 +/- 2.5 hours, and 5.4 +/- 1.8 hours being found respectively in each age group. ...

The terminal elimination half-life of diphenhydramine has not been fully elucidated, but appears to range from 2.4-9.3 hours in healthy adults. The terminal elimination half-life reportedly is prolonged in adults with liver cirrhosis.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Storage Conditions

Interactions

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/

Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

For more Interactions (Complete) data for DIPHENHYDRAMINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Abdi A, Rose E, Levine M: Diphenhydramine overdose with intraventricular conduction delay treated with hypertonic sodium bicarbonate and i.v. lipid emulsion. West J Emerg Med. 2014 Nov;15(7):855-8. doi: 10.5811/westjem.2014.8.23407. Epub 2014 Sep 19. [PMID:25493135]

Halpert AG, Olmstead MC, Beninger RJ: Mechanisms and abuse liability of the anti-histamine dimenhydrinate. Neurosci Biobehav Rev. 2002 Jan;26(1):61-7. [PMID:11835984]

Jaju BP, Wang SC: Effects of diphenhydramine and dimenhydrinate on vestibular neuronal activity of cat: a search for the locus of their antimotion sickness action. J Pharmacol Exp Ther. 1971 Mar;176(3):718-24. [PMID:4329456]

Flake ZA, Scalley RD, Bailey AG: Practical selection of antiemetics. Am Fam Physician. 2004 Mar 1;69(5):1169-74. [PMID:15023018]

Paton DM, Webster DR: Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clin Pharmacokinet. 1985 Nov-Dec;10(6):477-97. [PMID:2866055]

Akutsu T, Kobayashi K, Sakurada K, Ikegaya H, Furihata T, Chiba K: Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metab Dispos. 2007 Jan;35(1):72-8. doi: 10.1124/dmd.106.012088. Epub 2006 Oct 4. [PMID:17020955]

Rodrigues WC, Castro C, Catbagan P, Moore C, Wang G: Immunoassay screening of diphenhydramine (Benadryl(R)) in urine and blood using a newly developed assay. J Anal Toxicol. 2012 Mar;36(2):123-9. doi: 10.1093/jat/bkr015. [PMID:22337782]

StatPearls [Internet]: Diphenhydramine

Electronic Medicines Compendium: Histergan (diphenhydramine hydrochloride) Tablets Patient Information

Electronic Medicines Compendium: Histergan (diphenhydramine hydrochloride) Cream Monograph

Electronic Medicines Compendium: Boots Sleepeaze (diphenhydramine hydrochloride) 50mg Tablets Monograph

Electronic Medicines Compendium: Nytol One-A-Night (diphenhydramine hydrochloride) Monograph

DailyMed: Ibuprofen PM (ibuprofen/diphenhydramine) product information

BASG Product Information: Multodrin (dexamethasone/diphenhydramine hydrochloride) topical ointment

Compounds from Fliri et al.